molecular formula C11H16N4O5 B8710831 3-[(Aminoiminomethyl)amino]-4-methylbenzoic acid ethyl ester mononitrate

3-[(Aminoiminomethyl)amino]-4-methylbenzoic acid ethyl ester mononitrate

Cat. No.: B8710831
M. Wt: 284.27 g/mol
InChI Key: QTXDAVKQBGQIIS-UHFFFAOYSA-N
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Description

3-[(Aminoiminomethyl)amino]-4-methylbenzoic acid ethyl ester mononitrate is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(hydrazinomethyleneamino)-4-methyl-benzoate typically involves the reaction of 4-methylbenzoic acid with hydrazine hydrate, followed by the esterification with ethanol. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(hydrazinomethyleneamino)-4-methyl-benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the hydrazine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

Ethyl 3-(hydrazinomethyleneamino)-4-methyl-benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(hydrazinomethyleneamino)-4-methyl-benzoate involves its interaction with specific molecular targets, leading to the modulation of biochemical pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, altering their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(hydrazinomethyleneamino)-benzoate
  • Methyl 3-(hydrazinomethyleneamino)-4-methyl-benzoate
  • Ethyl 4-methylbenzoate

Uniqueness

Ethyl 3-(hydrazinomethyleneamino)-4-methyl-benzoate is unique due to the presence of both the hydrazine and ester functional groups, which confer distinct reactivity and potential for diverse applications compared to its analogs.

Properties

Molecular Formula

C11H16N4O5

Molecular Weight

284.27 g/mol

IUPAC Name

ethyl 3-(hydrazinylmethylideneamino)-4-methylbenzoate;nitric acid

InChI

InChI=1S/C11H15N3O2.HNO3/c1-3-16-11(15)9-5-4-8(2)10(6-9)13-7-14-12;2-1(3)4/h4-7H,3,12H2,1-2H3,(H,13,14);(H,2,3,4)

InChI Key

QTXDAVKQBGQIIS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C)N=CNN.[N+](=O)(O)[O-]

Origin of Product

United States

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